molecular formula C8H6BrN3 B15232482 6-Bromocinnolin-4-amine

6-Bromocinnolin-4-amine

Cat. No.: B15232482
M. Wt: 224.06 g/mol
InChI Key: VDMWPZRZGPXSFJ-UHFFFAOYSA-N
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Description

6-Bromocinnolin-4-amine is an organic compound with the chemical formula C8H6BrN3. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position and an amine group at the 4th position makes this compound unique and significant in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromocinnolin-4-amine typically involves the bromination of cinnoline followed by amination. One common method includes the reaction of cinnoline with bromine in the presence of a catalyst to introduce the bromine atom at the 6th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromocinnolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted cinnoline derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

6-Bromocinnolin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromocinnolin-4-amine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 6-Bromocinnolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

6-bromocinnolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMWPZRZGPXSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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